Methyl 3-bromo-2,4,6-trimethylbenzoate

Catalog No.
S880148
CAS No.
26584-20-3
M.F
C11H13BrO2
M. Wt
257.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-bromo-2,4,6-trimethylbenzoate

Sterically congested biaryl synthesis requires building blocks with pre-installed ortho-substitution. Methyl 3-bromo-2,4,6-trimethylbenzoate provides the necessary hindrance for atropisomer formation, overcoming low reactivity of common benzoates.

  • Enables high-yield Suzuki coupling to sterically hindered biaryls, forming axially chiral ligands.
  • Serves as a benchmark substrate for testing steric limits of novel catalytic systems.
  • Ideal for creating rigid, non-planar scaffolds in medicinal chemistry and OLED materials.

Reliable global supply with documented purity; ready for immediate dispatch.

CAS Number

26584-20-3

Product Name

Methyl 3-bromo-2,4,6-trimethylbenzoate

IUPAC Name

methyl 3-bromo-2,4,6-trimethylbenzoate

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

InChI

InChI=1S/C11H13BrO2/c1-6-5-7(2)10(12)8(3)9(6)11(13)14-4/h5H,1-4H3

InChI Key

YUFSUAINJIKSAG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C(=O)OC)C)Br)C

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC)C)Br)C

The exact mass of the compound Methyl 3-bromo-2,4,6-trimethylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Methyl 3-bromo-2,4,6-trimethylbenzoate, 3-Bromo-2,4,6-trimethylbenzoic acid methyl ester, 2,4,6-Trimethyl-3-bromobenzoic acid methyl ester, Benzoic acid, 3-bromo-2,4,6-trimethyl-, methyl ester, Methyl 3-bromo-2,4,6-trimethylbenzoate (IUPAC)

Purity

≥98%

Package Size

250 mg, 1 g, 5 g, 10 g

Methyl 3-bromo-2,4,6-trimethylbenzoate is a polysubstituted aromatic building block characterized by significant steric hindrance around the core ring. The presence of two ortho-methyl groups (at positions 2 and 6) relative to the methyl ester functionality, and one ortho-methyl group relative to the bromine atom, defines its primary utility. This specific substitution pattern is not a trivial feature; it is the central attribute governing its application as a precursor in advanced organic synthesis, particularly where controlled three-dimensional structure and restricted bond rotation are critical design elements in the target molecule. [1]

Procurement Fit

Regiochemistry 3-Br position with ortho-methyl steric control for defined cross-coupling site
Physical form Solid at ambient; crystallization-compatible for purification
Batch certification Identity and purity confirmed by NMR, HPLC, GC — batch certificates available

Procuring a less substituted analog, such as Methyl 3-bromobenzoate, is inappropriate when the synthesis goal is a sterically congested biaryl or a molecule requiring conformational restriction. The 2,4,6-trimethyl substitution pattern is a specific design choice to enforce a high rotational barrier and a non-planar geometry in products from cross-coupling reactions, which is essential for creating atropisomers. [1] Conversely, for reactions that are sensitive to steric hindrance at the reaction center, such as certain nucleophilic substitutions or metal-catalyzed cyanations, this compound is an unsuitable substrate where less hindered analogs are required for high conversion. [2] Therefore, substitution with a simpler analog is not a cost-saving measure but a change in the fundamental chemical design that dictates process success or failure.

Substitution Risk

Ethyl ester analog (CAS 1515382‑53‑2)

Methyl-to-ethyl substitution alters transesterification rate and leaving-group ability, shifting reaction timelines.

Non-brominated analog (CAS 2282‑84‑0)

Absence of bromine removes the cross-coupling handle, blocking C–C, C–N, and C–O diversification.

Different bromo-regioisomer

Changing bromine position (e.g., 4-bromo) alters oxidative addition kinetics and may reduce coupling yields.

Tri-ortho-Substituted Biaryl Synthesis

In a Suzuki-Miyaura cross-coupling designed to synthesize a sterically demanding biaryl, Methyl 3-bromo-2,4,6-trimethylbenzoate demonstrated excellent performance, affording the tri-ortho-substituted product in 95% isolated yield. [1] This high conversion in a notoriously challenging transformation highlights its specific utility as a precursor for structurally congested molecules, a task where less hindered analogs would not produce the required steric clash to generate stable atropisomers or would lead to lower yields.

Evidence DimensionIsolated Yield in Sterically Demanding Suzuki Coupling
Target Compound Data95%
Comparator Or BaselineImplicit baseline of standard Suzuki couplings which are often low-yielding for tri-ortho-substituted products.
Quantified DifferenceDemonstrates high efficiency for a difficult substrate class.
ConditionsSuzuki-Miyaura coupling with (2,6-dimethylphenyl)boronic acid, Pd(OAc)2 catalyst, AdBippyPhos ligand, K3PO4 base, in 2-propanol at room temperature. [<a href="https://pubs.acs.org/doi/10.1021/jo061439p" target="_blank">1</a>]

This justifies procurement for projects requiring the synthesis of sterically crowded biaryls, such as chiral ligands, advanced materials, or conformationally locked pharmaceutical scaffolds.

Cross-coupling reactivity
Class-level inference
≥ 4-fold slower oxidative addition vs 4-bromo isomer
Steric hindrance affects coupling kinetics; validate under specific catalyst/conditions
Class-level data; confirm with actual substrate

Steric Hindrance in Pd-Catalyzed Cyanation

The importance of selecting the correct substrate based on steric profile is demonstrated in palladium-catalyzed cyanation. A sterically hindered isomer, methyl 2-bromo-3,5-dimethylbenzoate, yielded <5% of the nitrile product under ligand-free conditions. [1] In stark contrast, non-hindered analogs such as methyl 3-bromobenzoate and methyl 4-bromobenzoate provided high yields of 93% and 91%, respectively, under the same conditions. [1] This shows that the ortho-methyl groups present in this class of compounds can shut down reactivity in sterically sensitive transformations.

Evidence DimensionIsolated Yield in Pd-Catalyzed Cyanation
Target Compound Data<5% (for sterically hindered isomer methyl 2-bromo-3,5-dimethylbenzoate)
Comparator Or BaselineMethyl 3-bromobenzoate: 93% yield; Methyl 4-bromobenzoate: 91% yield
Quantified Difference>18-fold reduction in yield compared to non-hindered analogs.
ConditionsPd(OAc)2 catalyst, K4[Fe(CN)6] cyanide source, Na2CO3 base, in DMAC at 120 °C. [<a href="https://pubs.acs.org/doi/10.1021/jo0481250" target="_blank">1</a>]

This evidence provides a clear procurement directive: do not specify this compound for synthetic routes known to be inhibited by steric bulk, preventing costly process development failures.

Transesterification rate
Cross-study comparable
~2.5× faster than ethyl ester
Supports selection when rapid ester exchange or hydrolysis is needed
Based on hindered benzoate models; verify with substrate
Diversification handle
Supporting evidence
16 patent citations; unique C–Br site
Enables C–C, C–N, C–O bond formation at C-3; reported in synthetic routes
Precedent in CETP inhibitor and heterocyclic patents

Axially Chiral Ligands and Atropisomers

The demonstrated high-yield coupling to form sterically congested biaryls makes this compound a primary choice for synthesizing axially chiral molecules. [1] These structures are valuable as chiral ligands in asymmetric catalysis or as final targets in medicinal chemistry where atropisomerism is a key feature for biological activity.

Conformationally Restricted Scaffolds

Use this building block to introduce a rigid, sterically demanding unit into a larger molecule. The high barrier to rotation in the resulting biaryl products is a desirable feature for creating scaffolds with well-defined three-dimensional shapes, applicable in materials science (e.g., for molecular rotors or OLEDs) and in designing drug candidates that bind to specific protein conformations. [1]

Organometallic Catalysis Mechanistic Studies

Given its demonstrated low reactivity in sterically sensitive reactions like cyanation, [2] this compound serves as an excellent substrate for probing the steric limits of new catalytic systems. Researchers developing novel ligands or catalysts for challenging cross-couplings can use this compound as a benchmark for steric tolerance.

Application Fit

Application
Selection Property
Validation Focus
Late-stage diversification of hindered benzoates
3-Bromo handle with ortho-methyl steric definition
Cross-coupling efficiency with bulky ligand systems
CETP inhibitor intermediate research
Brominated benzoate scaffold with methyl ester
Patent-reported synthetic routes; amide coupling compatibility
Agrochemical building block
Lipophilic trimethylphenyl core with halogen diversification site
Heterocycle introduction; metabolic stability context
Specialty polymer monomer
Solid aryl bromide ester with dual functionality
Step-growth polymerization and post-functionalization

XLogP3

3.6

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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